
N-(2-(Cyclopropancarbonyl)-1,2,3,4-tetrahydroisochinolin-7-yl)-4-ethoxy-3-fluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H23FN2O4S and its molecular weight is 418.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, derivatives of tetrahydroisoquinoline have been shown to induce apoptosis in various cancer cell lines. A study highlighted the efficacy of related compounds in inhibiting cell proliferation in cancer models:
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
Compound A | HCC827 | 6.26 ± 0.33 |
Compound B | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide may possess similar antitumor potential and warrants further investigation into its mechanisms of action against specific cancer types.
2. Inhibition of Carbonic Anhydrase
Sulfonamides are well-known for their ability to inhibit carbonic anhydrase enzymes, which play crucial roles in maintaining acid-base balance and fluid secretion in tissues. This inhibition can have therapeutic implications for conditions such as glaucoma and certain forms of edema .
3. Central Nervous System Disorders
Given the ability of tetrahydroisoquinoline derivatives to cross the blood-brain barrier, this compound may be explored for its effects on central nervous system disorders such as depression and anxiety. The structural characteristics that allow for neuroactivity make it a candidate for further pharmacological studies .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor activity of a closely related compound using a panel of human tumor cell lines. The results indicated significant growth inhibition at low micromolar concentrations, suggesting that modifications to the tetrahydroisoquinoline structure could enhance therapeutic efficacy against various cancers.
Case Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular effects of sulfonamide derivatives in isolated rat heart models. The study found that certain compounds significantly modulated perfusion pressure and coronary resistance, indicating potential applications in treating cardiovascular diseases .
Summary of Potential Applications
The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide shows promise in several areas:
- Antitumor therapies : Potential to inhibit cancer cell growth.
- Carbonic anhydrase inhibition : Possible applications in treating glaucoma and fluid retention.
- Neuropharmacology : Potential use in managing CNS disorders.
- Cardiovascular modulation : Implications for heart disease treatments.
Biologische Aktivität
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 344.42 g/mol
- CAS Number : 1207006-54-9
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial growth and cancer cell proliferation.
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Cytotoxic Effects : In vitro studies indicate that N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide exhibits cytotoxicity against several cancer cell lines. This effect is likely mediated through apoptosis induction and disruption of cell cycle progression.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Activity : A study published in Cancer Research highlighted that the compound significantly reduced the viability of HT-29 colon cancer cells in a dose-dependent manner. The mechanism involved the activation of caspases leading to apoptosis .
- Neuropharmacological Effects : Research indicates that the compound may modulate dopaminergic pathways, suggesting potential applications in treating neurodegenerative disorders. In vivo studies demonstrated improved cognitive function in animal models .
- Antimicrobial Properties : In vitro assays showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Eigenschaften
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-2-28-20-8-7-18(12-19(20)22)29(26,27)23-17-6-5-14-9-10-24(13-16(14)11-17)21(25)15-3-4-15/h5-8,11-12,15,23H,2-4,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYCGGJZBDCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.